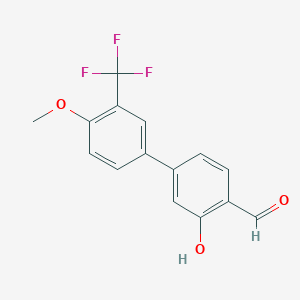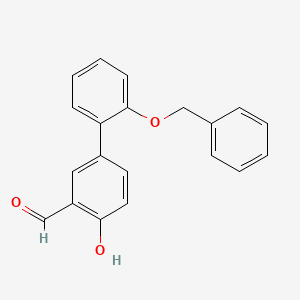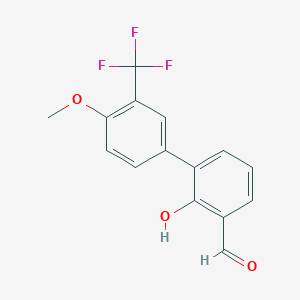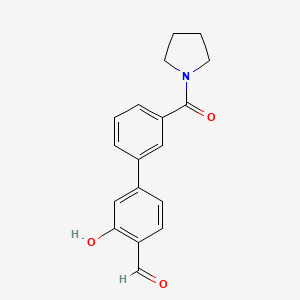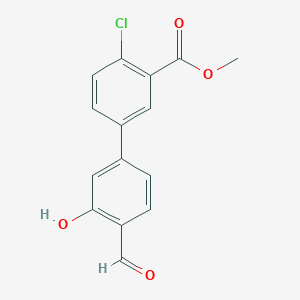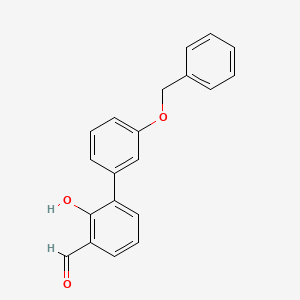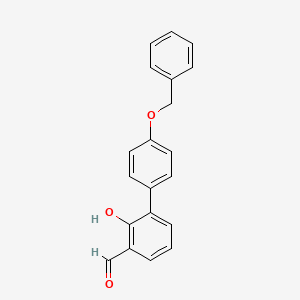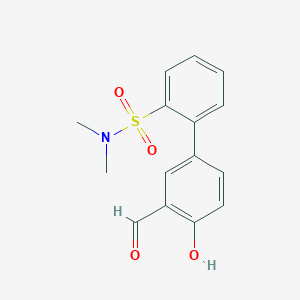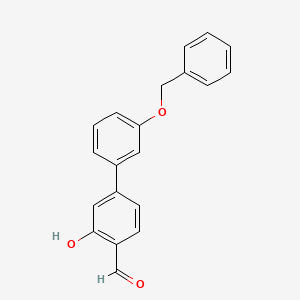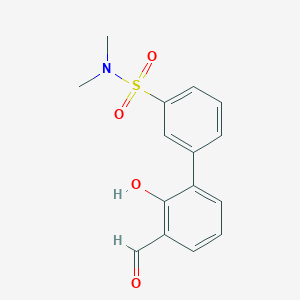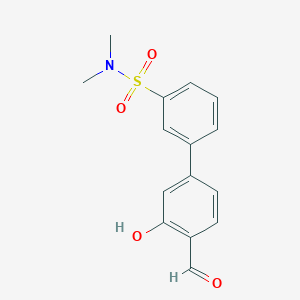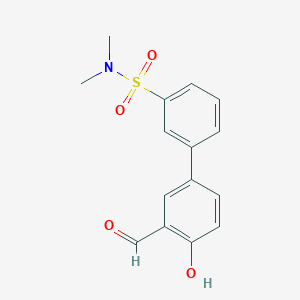
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DFPF-95) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol, and is used as a reagent in chemical synthesis. 4-DFPF-95 has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds.
科学的研究の応用
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
作用機序
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides, proteins, and other biomolecules. It is also believed to interact with various enzymes, hormones, and other cellular components, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have a range of effects on various biochemical and physiological processes, including the regulation of gene expression, the regulation of cellular metabolism, and the regulation of the immune system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its solubility in organic solvents, its stability at room temperature, and its low cost. However, there are some limitations to its use, including its toxicity and its potential to cause skin irritation.
将来の方向性
The future of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is promising, as it has a wide range of applications in the scientific research field. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its synthesis methods and its potential uses in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials, is also warranted.
合成法
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of N,N-dimethylsulfamoylbenzaldehyde with formaldehyde in the presence of pyridine, followed by the addition of 3-N,N-dimethylsulfamoylphenylacetic acid, and finally the reaction of the resulting product with formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 95%.
特性
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUVAGIXWWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

